N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2F3N4O/c21-13-7-6-12(8-14(13)22)26-19(30)16-10-18-27-15(11-4-2-1-3-5-11)9-17(20(23,24)25)29(18)28-16/h1-8,10,15,17,27H,9H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFYXPDBOLIZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417456 | |
| Record name | CBMicro_003702 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-63-7 | |
| Record name | CBMicro_003702 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 520.1 g/mol. The structure features a tetrahydropyrazolo[1,5-a]pyrimidine core with various substituents that contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related pyrazolo compounds exhibited IC50 values in the nanomolar range against colon cancer cells (CaCO-2) and other tumor cell lines .
Anti-inflammatory and Immunomodulatory Effects
The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit key inflammatory pathways. For example, one study reported that similar compounds inhibited TNFα production in LPS-stimulated macrophages with IC50 values as low as 0.004 μM . This suggests that this compound may also modulate immune responses effectively.
Antimicrobial Activity
The antimicrobial potential of pyrazolo compounds has been widely studied. The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) around 250 μg/mL . This positions the compound as a candidate for further development in treating bacterial infections.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound may inhibit kinases involved in inflammatory pathways such as p38 MAPK. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines.
- Interaction with DNA : Some pyrazole derivatives have been shown to intercalate with DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives:
- Anticancer Study : A study involving a series of pyrazolo compounds showed significant cytotoxic effects on cancer cell lines with IC50 values ranging from 10 nM to 100 nM depending on the structural modifications .
- Anti-inflammatory Research : Another investigation revealed that a closely related compound inhibited IL-6 production in human chondro-sarcoma cells (SW1353) with an IC50 value of 820 nM .
- Antimicrobial Efficacy : In a comparative study of various pyrazole derivatives against common pathogens, this compound demonstrated promising results warranting further exploration .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives may exhibit anticancer properties. Studies have shown that modifications in the structure of these compounds can enhance their efficacy against various cancer cell lines. This class of compounds has been explored for their ability to inhibit specific kinases involved in cancer progression .
- Anti-inflammatory Properties : Some derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated anti-inflammatory effects. The presence of the trifluoromethyl group is believed to contribute to this activity by modulating inflammatory pathways .
- Neurological Disorders : There is ongoing research into the neuroprotective potential of pyrazolo[1,5-a]pyrimidines. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Agricultural Applications
- Pesticide Development : The unique chemical structure of N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has prompted investigations into its use as a pesticide or herbicide. Its efficacy against specific pests can be attributed to its ability to disrupt biological processes in target organisms .
- Fungicide Potential : Similar compounds have been evaluated for their fungicidal properties. Research into their mechanisms of action suggests that they may inhibit fungal growth by interfering with metabolic pathways essential for survival .
Anticancer Activity Study
A study published in a peer-reviewed journal explored the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The findings indicated that certain modifications to the core structure enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells. This highlights the potential for developing targeted cancer therapies based on these compounds.
Anti-inflammatory Mechanism Investigation
In another research effort, scientists investigated the anti-inflammatory mechanisms of a related pyrazolo compound. They found that it significantly reduced pro-inflammatory cytokines in vitro and showed promise in vivo models of inflammation. This suggests that derivatives like this compound could be further developed as anti-inflammatory agents.
Chemical Reactions Analysis
Nucleophilic Reactions
The carboxamide and pyrimidine nitrogen atoms participate in nucleophilic substitutions:
Hydrolysis
-
Conditions : 6M HCl, reflux, 8–12 hours
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Outcome : Carboxamide converts to carboxylic acid (yield: 72–85%) .
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Mechanism : Acid-catalyzed cleavage of the amide bond to form 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
Amide Functionalization
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Reagents : Thionyl chloride (SOCl₂), followed by primary/secondary amines
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Product : Substituted amides (e.g., methylamide, piperidinylamide) with retained pyrimidine core .
Electrophilic Substitutions
The dichlorophenyl and pyrimidine rings undergo electrophilic aromatic substitution (EAS):
| Site | Reaction | Conditions | Outcome |
|---|---|---|---|
| Dichlorophenyl ring | Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro group at meta/para positions |
| Pyrimidine ring | Bromination | Br₂/FeBr₃, DCM, RT | Adds bromine at C3 or C5 positions |
Acid-Base Reactivity
-
Deprotonation : The NH group in the carboxamide (pKa ~10–12) reacts with strong bases (e.g., NaH) to form resonance-stabilized anions .
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Protonation : Pyrimidine nitrogen atoms accept protons under acidic conditions (pH <4), enhancing water solubility.
Catalytic Transformations
Transition-metal catalysts enable cross-coupling reactions:
Stability Under Oxidative/Reductive Conditions
-
Oxidation : KMnO₄/H₂O oxidizes the tetrahydropyrimidine ring to a fully aromatic pyrimidine (Δ yield: 40–55%).
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Reduction : H₂/Pd-C reduces the pyrimidine double bonds, yielding decahydro derivatives (selectivity: >90%).
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1=highest) | Preferred Reactions |
|---|---|---|
| Carboxamide | 1 | Hydrolysis, nucleophilic substitution |
| Trifluoromethyl | 3 | Stabilizes adjacent positions for EAS |
| Dichlorophenyl | 2 | Electrophilic substitution, halogen exchange |
This compound’s reactivity is leveraged in medicinal chemistry to optimize pharmacokinetic properties and target engagement. For example, bromination at C3 improves binding to kinase ATP pockets, while carboxamide hydrolysis generates carboxylic acid derivatives for salt formation . Synthetic protocols emphasize regioselectivity control through solvent polarity and temperature adjustments .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Cyano vs. Chloro: The cyano group in enhances polarity, which may improve aqueous solubility but reduce membrane permeability .
- Aromatic vs.
Physicochemical and Spectroscopic Properties
Notes:
- The trifluoromethyl group in all analogs contributes to high thermal stability and resistance to oxidative metabolism.
- Elemental analysis data (e.g., ) ensures purity and structural fidelity during synthesis .
Q & A
Q. What are the standard protocols for synthesizing N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide?
The synthesis typically involves cyclization of precursor molecules, such as pyrazolo[1,5-a]pyrimidine cores, followed by functionalization of the dichlorophenyl and trifluoromethyl groups. A common approach includes:
- Cyclization under reflux conditions using catalysts like p-toluenesulfonic acid (p-TSA) in aprotic solvents (e.g., DMF or DMSO).
- Sequential coupling reactions to attach the 3,4-dichlorophenyl and trifluoromethyl moieties, often mediated by palladium catalysts for cross-coupling .
- Final carboxamide formation via nucleophilic acyl substitution using activated esters or carbodiimide coupling agents .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Key methods include:
- Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and substituent positioning .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve aromatic protons, trifluoromethyl groups, and carboxamide linkages. For example, the ¹⁹F NMR signal for the -CF₃ group typically appears near -60 ppm .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns, especially for chlorine-containing fragments .
Q. How is the preliminary biological activity of this compound assessed in academic settings?
Initial screening involves:
- Enzyme inhibition assays (e.g., kinase or protease panels) to identify potential targets. The trifluoromethyl group often enhances binding affinity via hydrophobic interactions .
- Cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines, with IC₅₀ values calculated to gauge potency .
- Computational docking to predict binding modes in active sites, prioritizing targets like tyrosine kinases or phosphodiesterases .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of the tetrahydropyrazolo-pyrimidine core?
Advanced optimization strategies include:
- Solvent screening : Polar aprotic solvents like DMF enhance cyclization efficiency, while additives like molecular sieves reduce side reactions .
- Catalyst tuning : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling yields for dichlorophenyl attachment; ligand selection (e.g., Xantphos) mitigates steric hindrance .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) and improves regioselectivity .
Q. How should researchers address contradictory bioactivity data across different experimental models?
Contradictions often arise from assay-specific variables. Mitigation approaches:
- Orthogonal validation : Confirm results using unrelated methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Cell line profiling : Test across diverse models (e.g., primary vs. immortalized cells) to identify context-dependent effects .
- Stability testing : Assess compound degradation in assay media (e.g., LC-MS monitoring) to rule out artifactual discrepancies .
Q. What methodological frameworks are recommended for improving pharmacokinetic properties of this compound?
Strategies to enhance bioavailability and half-life:
- Prodrug derivatization : Mask the carboxamide group with ester or peptide-linked promoieties to improve membrane permeability .
- Metabolic stability assays : Use liver microsomes or hepatocyte models to identify metabolic hotspots (e.g., oxidation of the tetrahydropyrimidine ring) .
- In silico ADME prediction : Tools like SwissADME predict logP, solubility, and blood-brain barrier penetration to guide structural modifications .
Q. How can computational modeling elucidate the compound’s interaction with enzymatic targets?
A hybrid workflow is recommended:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to generate binding poses, focusing on the trifluoromethyl-dichlorophenyl pharmacophore .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with catalytic lysines) .
- Free energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing CF₃ with CHF₂) on binding affinity .
Q. What experimental designs are critical for investigating the compound’s stability under physiological conditions?
Key steps include:
- pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24 hours .
- Light and temperature stress testing : Expose to UV-A/B light and elevated temperatures (40–60°C) to identify photolytic or thermal degradation pathways .
- Plasma stability assays : Incubate with human or rodent plasma to assess esterase-mediated hydrolysis of the carboxamide group .
Q. What challenges arise when scaling up synthesis from milligram to gram quantities, and how are they addressed?
Scale-up hurdles and solutions:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or countercurrent distribution .
- Exothermic reactions : Implement controlled addition of reagents and in-line cooling to prevent thermal runaway during cyclization .
- Heterogeneous catalysis : Transition from homogeneous Pd catalysts to immobilized variants (e.g., Pd/C) for easier recovery and reuse .
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
